molecular formula C6H14ClNO5 B569149 3-Amino-3-deoxy-D-mannose Hydrochloride CAS No. 69880-85-9

3-Amino-3-deoxy-D-mannose Hydrochloride

Cat. No.: B569149
CAS No.: 69880-85-9
M. Wt: 215.63
InChI Key: ADFOMBKCPIMCOO-MVNLRXSJSA-N
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Description

3-Amino-3-deoxy-D-mannose Hydrochloride is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is a derivative of D-mannose, where the hydroxyl group at the third position is replaced by an amino group, and it is stabilized as a hydrochloride salt .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-deoxy-D-mannose Hydrochloride typically involves the selective amination of D-mannoseThe final step involves the removal of protective groups and the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-deoxy-D-mannose Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-3-deoxy-D-mannose Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-deoxy-D-mannose Hydrochloride involves its interaction with glycan structures. The amino group allows it to form stable bonds with various biological molecules, influencing glycan synthesis and degradation pathways. It targets enzymes involved in glycosylation processes, thereby modulating the structure and function of glycoproteins .

Comparison with Similar Compounds

Uniqueness: 3-Amino-3-deoxy-D-mannose Hydrochloride is unique due to its specific structure, which allows it to participate in distinct biochemical pathways. Its ability to form stable interactions with glycan structures makes it particularly valuable in glycobiology research .

Properties

IUPAC Name

(2S,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFOMBKCPIMCOO-MVNLRXSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703501
Record name 3-Amino-3-deoxy-D-mannose--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69880-85-9
Record name 3-Amino-3-deoxy-D-mannose--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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